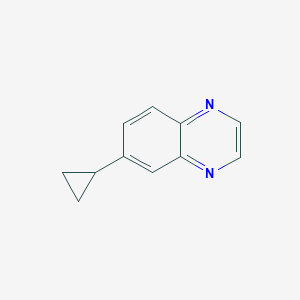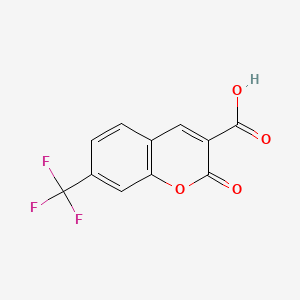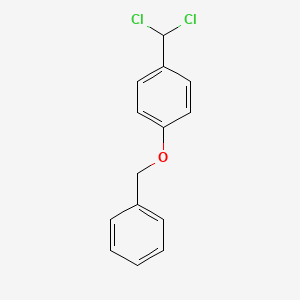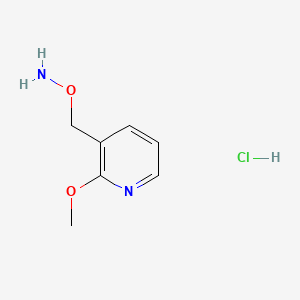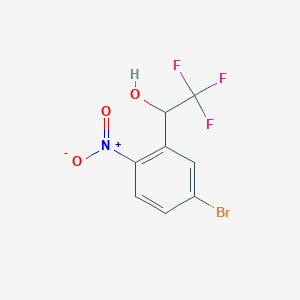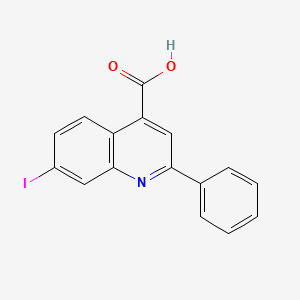
7-Iodo-2-phenylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-2-phenylquinoline-4-carboxylic acid typically involves the iodination of 2-phenylquinoline-4-carboxylic acid. One common method is the Sandmeyer reaction, where the amino group of 2-phenylquinoline-4-carboxylic acid is diazotized and then replaced with an iodine atom using potassium iodide . Another approach involves the direct iodination of 2-phenylquinoline-4-carboxylic acid using iodine and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidation can yield quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of quinoline amines or other reduced forms.
Applications De Recherche Scientifique
7-Iodo-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-iodo-2-phenylquinoline-4-carboxylic acid involves the inhibition of histone deacetylases (HDACs), which are enzymes responsible for removing acetyl groups from histone proteins . This inhibition leads to an increase in acetylation levels, resulting in altered gene expression and induction of cell cycle arrest and apoptosis . The compound specifically targets HDAC3, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
2-Phenylquinoline-4-carboxylic Acid: Lacks the iodine atom at the 7th position and has different biological activities.
7-Bromo-2-phenylquinoline-4-carboxylic Acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
7-Chloro-2-phenylquinoline-4-carboxylic Acid: Contains a chlorine atom at the 7th position, which affects its chemical properties and biological activities.
Uniqueness: The presence of the iodine atom at the 7th position in 7-iodo-2-phenylquinoline-4-carboxylic acid imparts unique chemical reactivity and biological activity compared to its halogenated analogs . This makes it a valuable compound for specific applications in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C16H10INO2 |
|---|---|
Poids moléculaire |
375.16 g/mol |
Nom IUPAC |
7-iodo-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10INO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20) |
Clé InChI |
IZHYKUOJVCVCDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)I)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


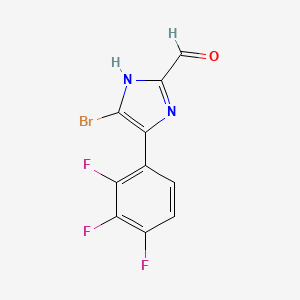
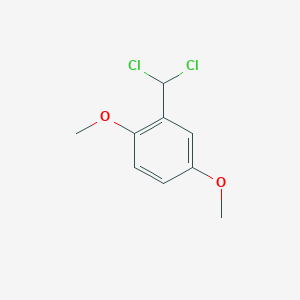
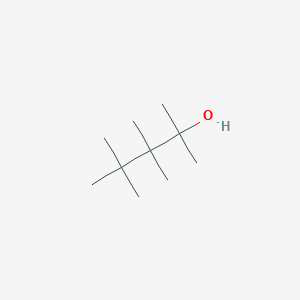
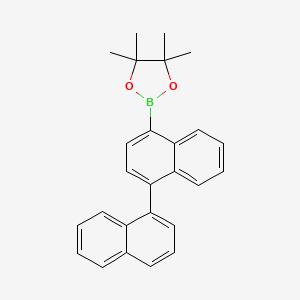
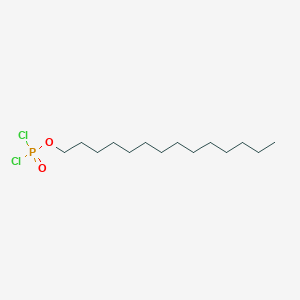
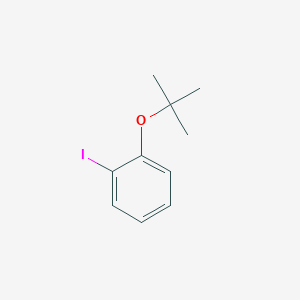
![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
